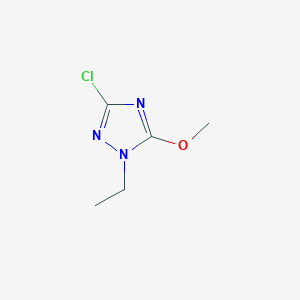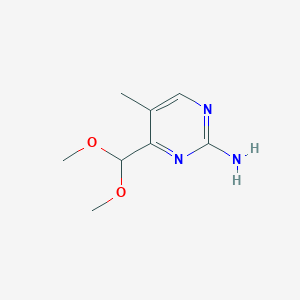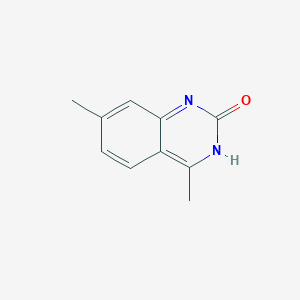
4-(4-アミノフェノキシ)ピリジン-2-カルボン酸メチル
概要
説明
“Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate” is a chemical compound with the molecular formula C13H12N2O3 . It has a molecular weight of 244.25 . This compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .
Synthesis Analysis
The synthesis of “Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate” involves a reaction in dichloromethane at 0 - 20℃ under an inert atmosphere . The reaction involves the use of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate . The mixture is stirred at room temperature, and a yellow solid precipitates after 15 minutes . The mixture is stirred for 24 hours and then filtered . The solid is washed with dichloromethane and dried under vacuum for 12 hours at 40C to afford the desired product .科学的研究の応用
薬理学
薬理学において、この化合物は創薬および合成におけるビルディングブロックとしての可能性が検討されています。 これは、細胞培養培地中のコラーゲンおよびヒドロキシプロリンの発現を阻害できる新規ヘテロ環化合物の開発において、特に抗線維化作用について研究されています 。これは、線維症を特徴とする疾患の新しい治療法を作成する可能性を示唆しています。
材料科学
4-(4-アミノフェノキシ)ピリジン-2-カルボン酸メチルは、その熱的、可溶性、疎水性特性により、材料科学においてポリイミドの合成に使用されます 。これらのポリイミドは、電子機器や航空宇宙など、さまざまな産業で使用される高性能材料の製造に役立ちます。
化学合成
この化合物は、化学合成における汎用性の高い中間体として役立ちます。 これは、さまざまな医薬品の合成に不可欠な、幅広いピリミジン誘導体の製造に使用されます。この化合物は、さまざまな試薬と反応するため、多様な分子構造を作成できます。
分析化学
分析化学では、4-(4-アミノフェノキシ)ピリジン-2-カルボン酸メチルは、クロマトグラフィーや質量分析などの分析方法の開発に使用され、化学物質を定量化および分析します 。その特性により、分析アッセイにおける適切な標準または参照化合物になります。
生化学
この化合物の生化学における役割には、生体分子との相互作用の研究が含まれます。 これは、特定の薬物に対する特定の抗体の製造に使用されており、免疫学的アッセイおよび治療研究における有用性を示しています .
環境科学
環境科学における直接的な用途は広範囲にわたって文書化されていませんが、この化合物の環境安全性と生分解性への影響は注目に値します。 水生生物への影響と潜在的な毒性に関する研究は、その環境フットプリントを評価するために不可欠です .
Safety and Hazards
“Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate” is classified as a hazardous substance . It has the signal word 'Warning’ . The hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
methyl 4-(4-aminophenoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNOOBDGFHXDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
757251-59-5 | |
| Record name | methyl 4-(4-aminophenoxy)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)
![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)



![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426670.png)
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)

